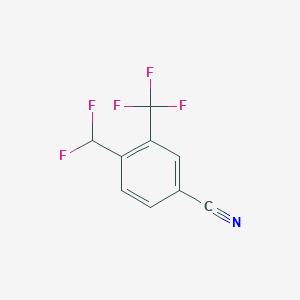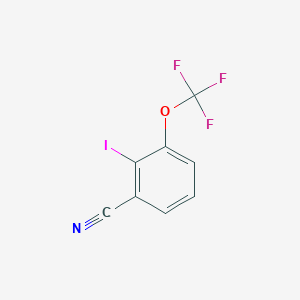
2-(2-Azidoethoxy)-5-fluorobenzoic acid
Overview
Description
2-(2-Azidoethoxy)-5-fluorobenzoic acid is an organic compound that features both azido and fluorobenzoic acid functional groups
Mechanism of Action
Target of Action
Similar compounds have been used in the development of antibody-drug conjugates (adcs) for targeted drug delivery . ADCs are designed to deliver cytotoxic payloads to specific cells, such as cancer cells .
Mode of Action
Compounds with similar structures have been used to create homogenous adcs . These ADCs are designed to bind to specific antigens on the surface of target cells, leading to internalization of the ADC-antigen complex and subsequent release of the cytotoxic drug .
Biochemical Pathways
Adcs, which may utilize similar compounds, work by delivering cytotoxic drugs to specific cells, disrupting cellular processes and leading to cell death .
Pharmacokinetics
One study suggests that a compound synthesized from a natural compound and connected to a peg azide moiety through an amide linkage was assessed for its drug-likeness by predicting its pharmacokinetic properties .
Result of Action
Adcs, which may utilize similar compounds, are designed to cause cell death in target cells .
Action Environment
The effectiveness of similar compounds used in adcs can be influenced by factors such as the abundance of target antigens on the cell surface and the ability of the adc to be internalized by the cell .
Biochemical Analysis
Biochemical Properties
2-(2-Azidoethoxy)-5-fluorobenzoic acid plays a significant role in biochemical reactions, particularly in the context of click chemistry. The azido group in the compound is highly reactive and can participate in cycloaddition reactions with alkynes, forming stable triazole linkages. This property makes it a valuable tool for labeling and tracking biomolecules in complex biological systems. Additionally, this compound can interact with various enzymes and proteins, facilitating the study of enzyme kinetics and protein-protein interactions. For instance, it has been shown to interact with sarco-endoplasmic reticulum Ca2+ transport ATPase (SERCA), a key enzyme involved in calcium homeostasis .
Cellular Effects
The effects of this compound on cellular processes are multifaceted. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. In particular, its interaction with SERCA can modulate calcium signaling pathways, which are crucial for various cellular functions such as muscle contraction, neurotransmitter release, and cell proliferation. Furthermore, this compound has been observed to affect gene expression by altering the activity of transcription factors and other regulatory proteins .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The azido group can form covalent bonds with alkyne-containing molecules, enabling the precise modification of proteins and other biomolecules. This mechanism is particularly useful in the study of enzyme inhibition or activation, as it allows for the targeted modification of active sites and regulatory domains. Additionally, the fluorine atom in the compound can influence the electronic properties of the molecule, further modulating its interactions with biomolecules .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. The compound is generally stable under standard laboratory conditions, but prolonged exposure to light and heat can lead to degradation and loss of activity. In in vitro studies, the long-term effects of this compound on cellular function have been observed, with some studies reporting changes in cell viability and metabolic activity over extended periods of exposure .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, the compound can effectively modulate biochemical pathways without causing significant toxicity. At higher doses, toxic or adverse effects may be observed, including disruptions in calcium homeostasis and oxidative stress. These threshold effects highlight the importance of careful dosage optimization in experimental settings to balance efficacy and safety .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolic processes can influence the overall activity and efficacy of the compound, as well as its potential for off-target effects .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions can affect the localization and accumulation of the compound, influencing its bioavailability and activity. For example, the compound may be actively transported into cells via specific membrane transporters, facilitating its intracellular distribution and targeting .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. This localization can enhance the specificity and efficacy of the compound in modulating biochemical pathways and cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Azidoethoxy)-5-fluorobenzoic acid typically involves the reaction of 5-fluorosalicylic acid with 2-azidoethanol. The process begins with the esterification of 5-fluorosalicylic acid to form the corresponding ester, followed by nucleophilic substitution with 2-azidoethanol. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the substitution reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the azido group, which can be potentially explosive.
Chemical Reactions Analysis
Types of Reactions
2-(2-Azidoethoxy)-5-fluorobenzoic acid can undergo various chemical reactions, including:
Reduction: The azido group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluorine atom on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Click Chemistry: The azido group can participate in click chemistry reactions, particularly the Huisgen cycloaddition with alkynes to form triazoles.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.
Click Chemistry: Alkynes, copper(I) catalysts.
Major Products
Reduction: 2-(2-Aminoethoxy)-5-fluorobenzoic acid.
Substitution: Various substituted benzoic acids depending on the nucleophile used.
Click Chemistry: 1,2,3-Triazole derivatives.
Scientific Research Applications
2-(2-Azidoethoxy)-5-fluorobenzoic acid has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of bioactive molecules, particularly those targeting specific enzymes or receptors.
Materials Science: The compound can be incorporated into polymers or other materials to introduce azido functionalities, which can be further modified through click chemistry.
Bioconjugation: The azido group allows for the attachment of various biomolecules, facilitating the study of biological processes.
Comparison with Similar Compounds
Similar Compounds
2-(2-Azidoethoxy)benzoic acid: Lacks the fluorine atom, which may affect its reactivity and biological activity.
5-Fluoro-2-hydroxybenzoic acid: Lacks the azido group, limiting its applications in click chemistry.
2-(2-Azidoethoxy)-4-fluorobenzoic acid: Similar structure but with the fluorine atom in a different position, which can influence its chemical properties.
Uniqueness
2-(2-Azidoethoxy)-5-fluorobenzoic acid is unique due to the presence of both azido and fluorobenzoic acid functional groups. This combination allows for versatile chemical modifications and a wide range of applications in various fields.
Properties
IUPAC Name |
2-(2-azidoethoxy)-5-fluorobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FN3O3/c10-6-1-2-8(7(5-6)9(14)15)16-4-3-12-13-11/h1-2,5H,3-4H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJLOSQQAPBQFTP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)C(=O)O)OCCN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8FN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


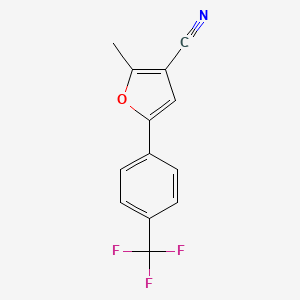
![C-[2-Methyl-5-(4-trifluoromethyl-phenyl)-furan-3-yl]-methylamine](/img/structure/B1413049.png)
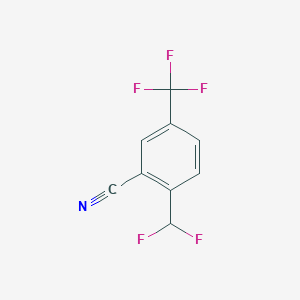
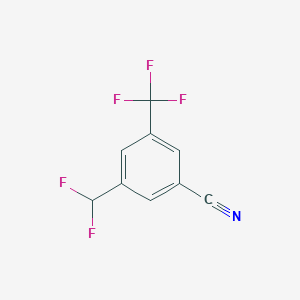

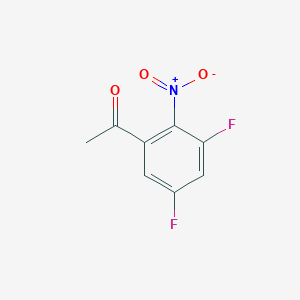
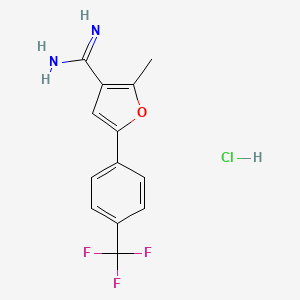
![2,4-DIAMINO-6-BROMOFURO[2,3-D]PYRIMIDINE-5-CARBOXYLIC ACID](/img/structure/B1413058.png)
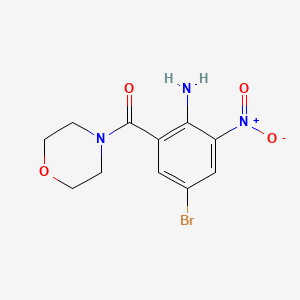

![Imidazo[1,2-b]pyridazin-6-ylcyanamide](/img/structure/B1413063.png)
![methyl (1R,5S,6R)-3-(trifluoroacetyl)-3-azabicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B1413064.png)
